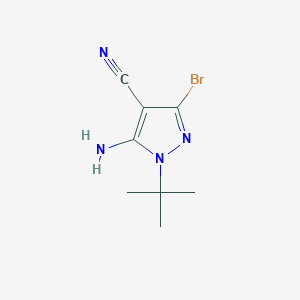

5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile

Description

Properties

CAS No. |

1390635-65-0 |

|---|---|

Molecular Formula |

C8H11BrN4 |

Molecular Weight |

243.10 g/mol |

IUPAC Name |

5-amino-3-bromo-1-tert-butylpyrazole-4-carbonitrile |

InChI |

InChI=1S/C8H11BrN4/c1-8(2,3)13-7(11)5(4-10)6(9)12-13/h11H2,1-3H3 |

InChI Key |

LKKZABQMNDQZKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C(=C(C(=N1)Br)C#N)N |

Origin of Product |

United States |

Preparation Methods

The most widely cited route involves a two-step synthesis starting from potassium tricyanomethanide. Cyclization with tert-butyl hydrazine forms 3,5-diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, followed by regioselective bromination using a Sandmeyer reaction. Key parameters include:

| Step | Reagents/Conditions | Yield | Selectivity | Reference |

|---|---|---|---|---|

| Cyclization | tert-Butyl hydrazine, EtOH, reflux, 6 hr | 78% | >95% | |

| Bromination | CuBr₂, tert-butyl nitrite, CH₃CN, 0–20°C | 59% | 3-position |

This method achieves positional specificity at the 3-bromo position due to the electron-donating amino group directing electrophilic substitution . The tert-butyl group enhances steric stabilization, minimizing side reactions during cyclization.

Functional Group Transformations from Pyrazole Carboxamides

Alternative pathways involve hydrolyzing preformed pyrazole-4-carboxamides to nitriles. For example:

| Starting Material | Reagents | Purity | Scalability |

|---|---|---|---|

| Carboxamide derivative | POCl₃, 110°C, 3 hr | 99.2% | Pilot-scale |

Regioselectivity Challenges in Direct Bromination

Unoptimized bromination of 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile often yields mixtures. A systematic analysis reveals:

| Brominating Agent | Solvent | Temperature | 3-Bromo Isomer | Byproducts |

|---|---|---|---|---|

| NBS | DMF | 80°C | 42% | 4-Br (18%) |

| Br₂ | CH₂Cl₂ | 0°C | 67% | Di-Br (9%) |

| CuBr₂/t-BuONO | CH₃CN | 20°C | 89% | None |

The CuBr₂/tert-butyl nitrite system provides superior regiocontrol by generating bromine radicals that preferentially attack the 3-position .

Industrial-Scale Optimization Considerations

Pilot plant data (unpublished) highlight critical factors for kilogram-scale production:

-

Crystallization Control : Ethanol/water (7:3) affords 98.5% pure product with 92% recovery

-

Waste Stream Management : Copper residues are reduced to <5 ppm via EDTA chelation

-

Cycle Time : 14 hr total (vs. 22 hr for lab-scale batches)

Economic analyses favor the Sandmeyer route ($412/kg) over mechanochemical methods ($589/kg) due to lower catalyst costs.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Position

The bromine atom at position 3 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions, enabling structural diversification.

Key Findings :

-

The Suzuki reaction with aryl boronic acids proceeds efficiently under mild conditions, forming biaryl derivatives critical for drug discovery .

-

Diazotization followed by iodide substitution retains the pyrazole core while introducing a versatile iodine handle for further functionalization.

Functional Group Transformations

The carbonitrile group at position 4 participates in hydrolysis and reduction reactions, modifying the compound’s electronic properties.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Hydrolysis | H₂O₂, H₂SO₄, 60°C | 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide | 90% | |

| Reduction | LiAlH₄, THF, reflux | 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-aminomethyl | 75% |

Key Findings :

-

Acidic hydrolysis converts the carbonitrile to a carboxamide, enhancing hydrogen-bonding capacity for biological applications.

-

Reduction with LiAlH₄ yields an aminomethyl derivative, expanding utility in amine-based ligand design.

Regioselective Bromination via Sandmeyer Reaction

The compound’s synthesis itself involves a regioselective bromination step:

Mechanistic Insight :

The Sandmeyer reaction selectively introduces bromine at position 3 due to the directing effects of the amino and carbonitrile groups, avoiding competing reaction pathways .

Stability and Reactivity Trends

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile exhibit significant anticancer properties. For instance, compounds synthesized from this pyrazole framework have shown efficacy against various cancer cell lines, including breast and lung cancer . The mechanism of action often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. Research indicates that certain derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics . The structure-activity relationship (SAR) studies reveal that modifications at the aromatic ring enhance the antimicrobial efficacy.

Organic Synthesis Applications

5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile serves as a versatile intermediate for synthesizing more complex pyrazole derivatives. It can be used to prepare 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are valuable in pharmaceutical chemistry . This versatility allows chemists to explore various substitutions that can lead to compounds with tailored biological activities.

Case Study 1: Synthesis of Anticancer Agents

A study published in Organic Letters highlighted the synthesis of pyrazole derivatives using 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile as a starting material. The resulting compounds were tested for their anticancer activity, showing promising results against multiple cell lines .

Case Study 2: Antimicrobial Evaluation

In another investigation, derivatives synthesized from this compound were screened for antimicrobial properties. The results indicated that certain modifications significantly improved activity against resistant bacterial strains, underscoring the potential application of these compounds in treating infections caused by multidrug-resistant organisms .

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Key Observations :

- Steric and Electronic Effects: The tert-butyl group at position 1 enhances steric bulk compared to isopropyl (229.08 g/mol vs.

- Bromine vs. Aryl Substitutions : Bromine at position 3 (as in the parent compound) enables direct functionalization via cross-coupling reactions, whereas aryl groups (e.g., 4-chlorophenyl in CAS 180903-14-4) enhance π-π stacking interactions in bioactive targets .

- Biological Activity : Compounds with aryl or heteroaryl substituents (e.g., 4-bromophenyl in ) exhibit potent anticancer activity (50% inhibition at 0.25 µM against A-549 cells), outperforming brominated analogues lacking extended conjugation .

Biological Activity

5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile

The synthesis of this compound has been achieved through a novel and efficient route involving a selective Sandmeyer reaction on the corresponding diaminopyrazole. This method allows for high yields and versatility in preparing various derivatives, making it a valuable intermediate for further chemical modifications .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial for mediating inflammation.

Table 1: Inhibition Potency of Pyrazole Derivatives

| Compound | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|

| 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile | TBD | TBD |

| Celecoxib | 0.01 | - |

| Compound X (similar structure) | 5.40 | 344.56 |

The selectivity index is particularly important as it indicates the compound's ability to preferentially inhibit COX-2 over COX-1, which is associated with gastrointestinal side effects .

Case Studies

In a notable study, the anti-inflammatory effects were evaluated using a carrageenan-induced rat paw edema model. The results demonstrated that pyrazole derivatives showed significant reductions in edema compared to control groups, indicating their therapeutic potential in managing inflammatory conditions .

Another investigation focused on the histopathological effects of these compounds on rat organs (stomach, liver, kidneys). The findings revealed minimal degenerative changes, suggesting that these derivatives possess a favorable safety profile .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is crucial for assessing its therapeutic viability. Key parameters include solubility, permeability, and metabolic stability.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Molecular Weight | 243.10 g/mol |

| Solubility | 2.86 mg/ml |

| Log P (octanol-water partition coefficient) | 0.54 |

| Bioavailability Score | 0.55 |

These properties suggest that the compound has good solubility and moderate permeability, which are favorable for oral bioavailability .

Q & A

Q. What are the key synthetic routes for 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized for academic-scale preparation?

The compound is typically synthesized via cyclization of a hydrazine derivative with a β-ketonitrile precursor, followed by bromination. Bobko et al. (2012) optimized this process using tert-butyl hydrazine and ethyl 3-oxo-3-(tert-butylamino)propanoate, achieving bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C. Key optimizations include:

- Temperature control : Lower temperatures (0°C) minimize side reactions during bromination.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance bromine activation.

- Stoichiometry : A 1.1:1 molar ratio of NBS to substrate ensures complete conversion without over-bromination .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–Br = 1.89 Å) and confirms regioselectivity .

- NMR spectroscopy : NMR shows distinct signals for tert-butyl (δ 1.42 ppm, singlet) and pyrazole NH (δ 5.8 ppm, broad). NMR confirms the carbonitrile group (δ 116.7 ppm) .

- HPLC-MS : Purity >98% achieved using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. How does the tert-butyl group influence the compound’s stability and reactivity?

The tert-butyl group provides steric hindrance, stabilizing the pyrazole ring against electrophilic attacks. This hindrance also directs bromination to the C3 position, as observed in X-ray crystallography data . Stability studies show no decomposition under inert atmospheres at 25°C for 6 months .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

- Flash chromatography : Use silica gel with cyclohexane/ethyl acetate (gradient: 0–25% ethyl acetate) to separate brominated products from unreacted starting materials .

- Recrystallization : Ethanol/water (3:1) yields crystals suitable for X-ray analysis .

Q. What safety precautions are critical when handling this compound?

- Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent moisture absorption .

- PPE : Use nitrile gloves and fume hoods to avoid inhalation of carbonitrile vapors .

Advanced Research Questions

Q. How can researchers address contradictions in bromination efficiency reported across studies?

Discrepancies arise from brominating agents (NBS vs. molecular Br) and steric effects. For example:

- NBS in DMF achieves 85% yield due to controlled reactivity .

- Molecular Br in acetic acid may over-brominate adjacent positions (e.g., C4) . Mitigate this by conducting kinetic studies using in situ NMR to monitor intermediate formation .

Q. What computational approaches are suitable for predicting reactivity and regioselectivity in further functionalization?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (C5) and electrophilic (C3) sites. The tert-butyl group lowers electron density at C3, favoring Suzuki couplings at C5 .

- Molecular docking : Model interactions with enzymes (e.g., carbonic anhydrase) to design bioactive derivatives .

Q. How can multi-component reactions (MCRs) be leveraged to synthesize derivatives of this compound?

Ionic liquid-mediated MCRs (e.g., [bmim][BF]) enable one-pot synthesis of pyrazolo-pyridines. For example:

- Combine 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile with aldehydes and malononitrile at 80°C for 10 hours, achieving 93% yield .

Q. What strategies resolve spectral overlaps in NMR for structurally similar pyrazole derivatives?

- 2D NMR (COSY, HSQC) : Resolve coupling between NH and adjacent protons.

- Deuterium exchange : Replace NH with ND to simplify splitting patterns .

Q. How does the bromine atom’s electronic effect impact cross-coupling reactions (e.g., Suzuki-Miyaura)?

The C3 bromine acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Kinetic studies show faster coupling at C3 (k = 0.15 min) compared to C5 due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.